molecular formula C14H19N B14567162 Benzenemethanamine, N-1-cyclohexen-1-yl-N-methyl- CAS No. 61581-04-2

Benzenemethanamine, N-1-cyclohexen-1-yl-N-methyl-

Cat. No.: B14567162
CAS No.: 61581-04-2
M. Wt: 201.31 g/mol
InChI Key: NTFTZRKYKDFJED-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-1-cyclohexen-1-yl-N-methyl- is a chemical compound with the molecular formula C14H19N It is a derivative of benzenemethanamine, where the amine group is substituted with a cyclohexenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-1-cyclohexen-1-yl-N-methyl- typically involves the reaction of benzenemethanamine with cyclohexene and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-1-cyclohexen-1-yl-N-methyl- may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and efficient production. The compound is then purified through distillation, crystallization, or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-1-cyclohexen-1-yl-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Benzenemethanamine, N-1-cyclohexen-1-yl-N-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-1-cyclohexen-1-yl-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N-methyl-: A simpler derivative with only a methyl group attached to the amine.

    Benzenemethanamine, N-(1-methylethyl)-: Contains an isopropyl group instead of a cyclohexenyl group.

    Benzene, [(cyclohex-1-en-1-yl)methyl]-: Lacks the amine group, having only the cyclohexenyl and benzyl groups.

Uniqueness

Benzenemethanamine, N-1-cyclohexen-1-yl-N-methyl- is unique due to the presence of both cyclohexenyl and methyl groups attached to the amine. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61581-04-2

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-benzyl-N-methylcyclohexen-1-amine

InChI

InChI=1S/C14H19N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2,4-5,8-10H,3,6-7,11-12H2,1H3

InChI Key

NTFTZRKYKDFJED-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CCCCC2

Origin of Product

United States

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